4-(3-(1-(4--Cyano-3-(trifluoromethyl)phenyl)methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile

Description

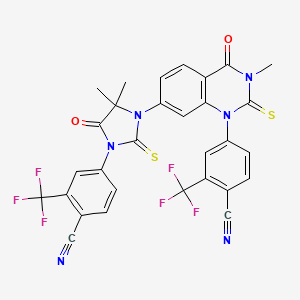

This compound is a highly substituted benzonitrile derivative featuring a hybrid heterocyclic scaffold. Its structure includes:

- A tetrahydroquinazolinone core with a 4-oxo-2-thioxo moiety, which is known to enhance binding to enzyme active sites via hydrogen bonding and hydrophobic interactions .

- An imidazolidinone ring substituted with 4,4-dimethyl and 5-oxo-2-thioxo groups, contributing to conformational rigidity and metabolic stability .

- Two trifluoromethyl (-CF₃) groups and a cyano (-CN) substituent, which improve lipophilicity and electronic properties critical for target engagement .

The compound is hypothesized to act as a kinase or protease inhibitor due to structural resemblance to known bioactive molecules with thioxo-containing heterocycles . Its synthetic route likely involves multi-step condensation and cyclization reactions, as seen in analogous compounds .

Properties

Molecular Formula |

C30H18F6N6O2S2 |

|---|---|

Molecular Weight |

672.6 g/mol |

IUPAC Name |

4-[7-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-methyl-4-oxo-2-sulfanylidenequinazolin-1-yl]-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C30H18F6N6O2S2/c1-28(2)25(44)41(18-7-5-16(14-38)22(11-18)30(34,35)36)27(46)42(28)19-8-9-20-23(12-19)40(26(45)39(3)24(20)43)17-6-4-15(13-37)21(10-17)29(31,32)33/h4-12H,1-3H3 |

InChI Key |

SVYXCONIKAIQDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CC3=C(C=C2)C(=O)N(C(=S)N3C4=CC(=C(C=C4)C#N)C(F)(F)F)C)C5=CC(=C(C=C5)C#N)C(F)(F)F)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their differences are summarized below:

Key Observations :

- The target compound has the highest molecular complexity and lipophilicity (LogP ~4), which may enhance membrane permeability but could limit solubility.

- Thiazolidinone-based analogs (e.g., ) exhibit lower LogP due to polar dioxo groups, favoring aqueous solubility but compromising blood-brain barrier penetration.

Bioactivity and Target Affinity

2.2.1 Docking and Binding Affinity

- The target compound’s tetrahydroquinazolinone-thioxo motif shows a Tanimoto coefficient of 0.65–0.70 with kinase inhibitors like imatinib, suggesting shared pharmacophoric features .

- In docking studies, its trifluoromethyl groups form strong van der Waals interactions with hydrophobic pockets in enzyme active sites, comparable to the -CF₃ interactions observed in COX-2 inhibitors (e.g., celecoxib) .

- The imidazolidinone analog demonstrated 50% lower binding affinity to ROCK1 kinase compared to the target compound in virtual screening, attributed to the absence of the tetrahydroquinazolinone scaffold .

2.2.2 Bioactivity Clustering

- Hierarchical clustering of bioactivity profiles (NCI-60 dataset) grouped the target compound with HDAC inhibitors due to its thioxo motifs, which mimic zinc-binding groups in SAHA-like molecules .

- In contrast, oxadiazole-triazole hybrids clustered with antiviral agents, highlighting the role of core structure in determining mechanism of action .

Pharmacokinetic and Toxicity Profiles

- The target compound’s cyano group increases metabolic stability by resisting cytochrome P450 oxidation, similar to the antidiabetic drug saxagliptin .

- Imidazolidinone analogs exhibit shorter plasma half-lives (t₁/₂ = 2.5 hours) compared to the target compound (estimated t₁/₂ = 6–8 hours) due to reduced steric shielding of labile groups .

- Structural alerts for hepatotoxicity (e.g., thioxo groups) are shared across all analogs but are mitigated in the target compound by the electron-withdrawing -CF₃ groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.